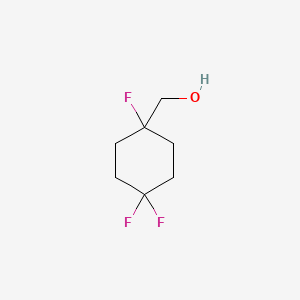
(1,4,4-Trifluorocyclohexyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4,4-Trifluorocyclohexyl)methanol is a fluorinated organic compound with the molecular formula C7H11F3O It is characterized by the presence of three fluorine atoms attached to a cyclohexane ring, with a methanol group (-CH2OH) attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,4,4-Trifluorocyclohexyl)methanol typically involves the fluorination of cyclohexanol derivatives. One common method is the reaction of cyclohexanol with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (1,4,4-Trifluorocyclohexyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of trifluorocyclohexanone or trifluorocyclohexanal.
Reduction: Formation of trifluorocyclohexane.
Substitution: Formation of various substituted cyclohexyl derivatives depending on the nucleophile used.
Scientific Research Applications
(1,4,4-Trifluorocyclohexyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the study of fluorine chemistry.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of fluorine atoms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (1,4,4-Trifluorocyclohexyl)methanol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity for its molecular targets. The exact pathways involved can vary, but typically include interactions with proteins and nucleic acids, leading to changes in cellular function.
Comparison with Similar Compounds
Cyclohexanemethanol: Lacks the fluorine atoms, resulting in different chemical and physical properties.
1,4-Difluorocyclohexylmethanol: Contains two fluorine atoms instead of three, which can affect its reactivity and applications.
1,4,4-Trifluorocyclohexane: Similar structure but lacks the methanol group, leading to different chemical behavior.
Uniqueness: (1,4,4-Trifluorocyclohexyl)methanol is unique due to the presence of three fluorine atoms and a methanol group, which confer distinct chemical properties such as increased electronegativity, stability, and potential biological activity. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H11F3O |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
(1,4,4-trifluorocyclohexyl)methanol |
InChI |
InChI=1S/C7H11F3O/c8-6(5-11)1-3-7(9,10)4-2-6/h11H,1-5H2 |
InChI Key |
JQRSXPXAJPURSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1(CO)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


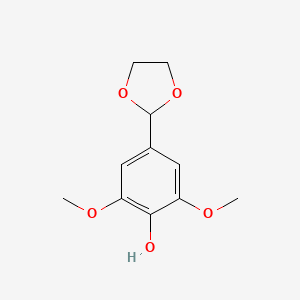
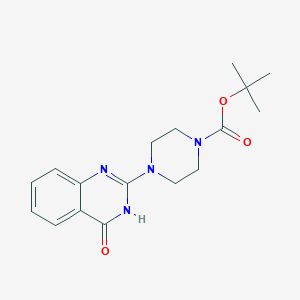
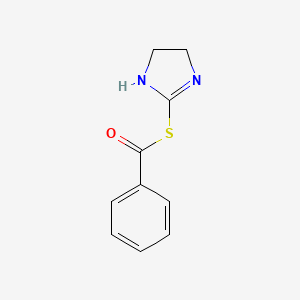

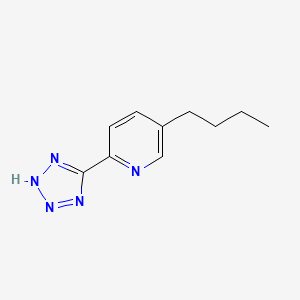
![(2S)-5-tert-Butoxy-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-pentanoic acid](/img/structure/B14009362.png)
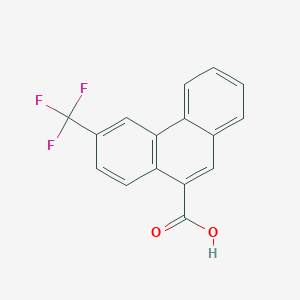
![6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14009383.png)
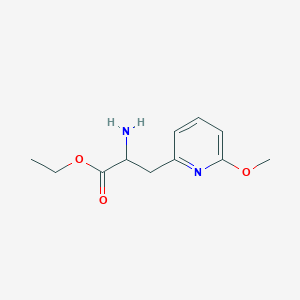
![3-[4-[bis(2-chloroethyl)amino]phenyl]-2-cyano-N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B14009385.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009396.png)
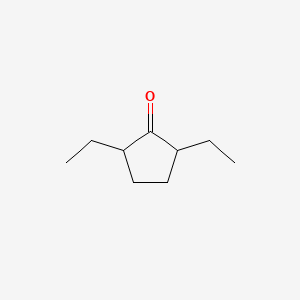

![7-[(3,4-dichlorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14009415.png)
